4-(Difluorometil)quinolina

Descripción general

Descripción

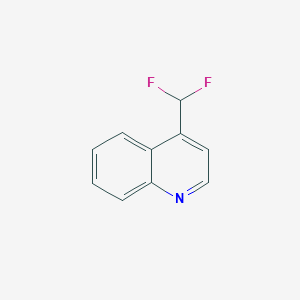

4-(Difluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethyl group at the fourth position of the quinoline ring

Aplicaciones Científicas De Investigación

4-(Difluoromethyl)quinoline has a wide range of scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent and other therapeutic applications.

Materials Science: Fluorinated quinolines, including 4-(Difluoromethyl)quinoline, are used in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: The compound is explored for its potential use as an agrochemical, particularly in the development of pesticides and herbicides.

Mecanismo De Acción

Target of Action

Quinolines, in general, have been known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .

Mode of Action

Quinoline-family drugs are believed to damage the parasite by capping the growing hemozoin crystals, thereby retarding deposition of heme onto the crystal surface, and complexing with free heme in the lumen of the digestive vacuole .

Biochemical Pathways

Quinolines and their derivatives have been known to interfere with various biochemical pathways, including those involved in the synthesis of dna, rna, proteins, and cell wall components .

Pharmacokinetics

Fluoroquinolones, a class of drugs that includes quinolines, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .

Result of Action

Quinolines and their derivatives are known to inhibit bacterial growth and replication by interfering with the function of key enzymes involved in dna replication .

Action Environment

It is known that the efficacy of quinolines can be influenced by factors such as ph, temperature, and the presence of other substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)quinoline can be achieved through several methods. One notable approach involves the intramolecular cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes. This reaction is promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalytic amount of potassium cyanide (KCN), leading to the formation of 4-(Difluoromethyl)quinoline . The reaction proceeds via the generation of carbon nucleophiles from the imine moieties, followed by an intramolecular S_N2’ reaction with the loss of a fluoride ion, and subsequent aromatization by alkene isomerization .

Industrial Production Methods

Industrial production methods for 4-(Difluoromethyl)quinoline are not extensively documented in the literature. the principles of green chemistry, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthetic processes .

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Difluoromethyl)quinoline include DBU, potassium cyanide, and various oxidizing and reducing agents. Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of 4-(Difluoromethyl)quinoline depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while cyclization reactions can produce polycyclic compounds with potential biological activity .

Comparación Con Compuestos Similares

4-(Difluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives, such as:

Fluoroquinolones: These compounds, including ciprofloxacin and levofloxacin, are widely used as antibacterial agents.

Trifluoromethylquinolines: These derivatives have similar chemical properties but differ in their biological activity and applications.

The uniqueness of 4-(Difluoromethyl)quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines .

Actividad Biológica

4-(Difluoromethyl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the pharmacological potential and mechanisms of action of this quinoline derivative.

Chemical Structure and Properties

4-(Difluoromethyl)quinoline belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The difluoromethyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Quinoline derivatives, including 4-(difluoromethyl)quinoline, have demonstrated significant antibacterial properties. Research indicates that these compounds can effectively inhibit multidrug-resistant Gram-positive bacteria such as Clostridium difficile and Staphylococcus aureus. For instance, studies have shown that certain quinoline derivatives exhibit minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against C. difficile, comparable to established antibiotics like vancomycin .

2. Anticancer Potential

The anticancer activity of quinolines is well-documented, with mechanisms involving the inhibition of key enzymes such as c-Met kinase. For example, derivatives bearing modifications at the 4-position have been evaluated for their ability to inhibit cancer cell proliferation across various types, including lung and colorectal cancers. In one study, a related compound showed an IC50 value of 1.42 nM against c-Met kinase, highlighting the potential for targeted cancer therapies .

3. Antiviral Activity

Recent investigations into quinoline derivatives have also revealed promising antiviral properties. These compounds have shown efficacy against several viral strains, including those responsible for HIV and Ebola virus infections. The mechanism often involves interference with viral replication processes .

The biological activity of 4-(difluoromethyl)quinoline can be attributed to its ability to interact with various biological targets:

- DNA Interaction : Quinoline derivatives can bind to DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Enzyme Inhibition : They often act as inhibitors of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Study 1: Antibacterial Efficacy Against C. difficile

A study evaluated the in vivo efficacy of a specific quinoline derivative against C. difficile. Mice treated with the compound showed a significant increase in survival rates and a reduction in diarrhea symptoms compared to control groups. The treatment led to a marked decrease in bacterial load within the gastrointestinal tract, demonstrating the compound's potential as an effective therapeutic agent against this pathogen .

Case Study 2: Anticancer Activity in Lung Cancer Models

In vitro studies on lung cancer cell lines revealed that 4-(difluoromethyl)quinoline derivatives could inhibit cell growth significantly. One compound was shown to reduce cell viability by over 80% at concentrations below 10 μM. The study highlighted structure-activity relationships that suggest modifications at specific positions enhance anticancer efficacy .

Data Summary

Propiedades

IUPAC Name |

4-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMKLTOLYFIMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper and how does it relate to the synthesis of 4-(difluoromethyl)quinoline?

A1: The research paper [] describes a novel synthetic method for producing 4-(difluoromethyl)quinolines. The key finding is the successful utilization of an intramolecular SN2' reaction of α-trifluoromethylstyrenes containing imine groups. This reaction, catalyzed by DBU and a catalytic amount of KCN, provides an efficient route to the desired 4-(difluoromethyl)quinoline structures. This method offers a new approach to synthesizing these compounds, which could be valuable for drug discovery and material science applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.